4-甲磺酰基丁-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

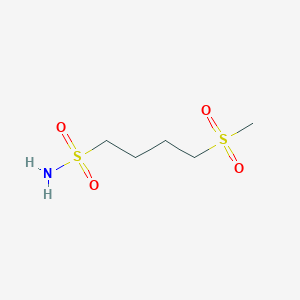

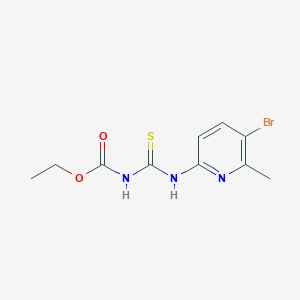

4-Methanesulfonylbutane-1-sulfonamide is a chemical compound with the CAS Number: 2094341-16-7 . It has a molecular weight of 215.29 and is typically stored at room temperature . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-(methylsulfonyl)butane-1-sulfonamide . The Inchi Code is 1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) .Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . It has a molecular weight of 215.29 .科学研究应用

磺酰胺官能团在药物化学中的作用

磺酰胺基团,如在 4-甲磺酰基丁-1-磺酰胺等化合物中发现的那样,在药物化学中至关重要。它是各种上市药物的关键组成部分,特别是磺酰胺类抗菌剂。这些化合物以抑制四氢蝶呤酸合成酶而闻名,并来源于 4-氨基苯磺酰胺。这些药物中的磺酰胺部分充当其天然底物 4-氨基苯甲酸的羧酸基团的等排体。尽管存在一些相关的超敏反应和皮疹,但磺酰胺基团被认为是药物化学家工具包中必不可少的且安全的 (Kalgutkar 等人,2010); (Smith & Jones,2008)。

碳酸酐酶抑制

衍生自与 4-甲磺酰基丁-1-磺酰胺相关的结构(如茚满和四氢萘)的磺酰胺类显示出作为人碳酸酐酶同工酶抑制剂的潜力。此类化合物对不同的同工酶表现出不同的抑制效果,表明它们在针对这些酶的治疗应用中的潜在用途 (Akbaba 等人,2014)。

磺酰脲类药物的抗糖尿病作用

通常含有磺酰胺官能团的磺酰脲类药物在治疗非胰岛素依赖型糖尿病中具有重要意义。这些药物最初是在对磺酰胺类药物的抗生素特性进行研究时发现的。它们通过增加胰腺胰岛素的分泌来发挥作用,并且它们的开发经历了数代的发展,每一代的效力都在提高 (Lebovitz & Feinglos,1978)。

磺酰胺类衍生物的抗菌活性

包括甲磺酸酰肼衍生物在内的新型磺酰胺衍生物已被合成并评估了它们的抗菌活性。研究表明,这些化合物对各种细菌菌株有效,说明磺酰胺基团在开发抗菌剂中的持续相关性 (Özdemir 等人,2009)。

计算化学在评估磺酰胺中的应用

计算化学方法已被用于研究磺酰胺化合物在环境中的反应性。这种方法允许预测磺酰胺的反应位点和反应途径,有助于了解它们作为新兴污染物及其对环境的潜在影响 (Fu 等人,2021)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of Action

4-Methanesulfonylbutane-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including 4-Methanesulfonylbutane-1-sulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By binding to the enzyme, sulfonamides prevent the incorporation of PABA into the folic acid molecule, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, the building blocks of DNA . This affects the bacterial cell’s ability to replicate its DNA and divide, thereby inhibiting bacterial growth . The downstream effect is a reduction in the population of the bacteria, helping to control the infection .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of 4-Methanesulfonylbutane-1-sulfonamide is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively controls bacterial infections .

Action Environment

The action of 4-Methanesulfonylbutane-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and efficacy of the compound .

生化分析

Cellular Effects

Sulfonamides are known to have various effects on cells, including influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-methylsulfonylbutane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3,(H2,6,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXKEKFJXAXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

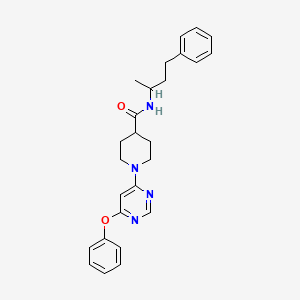

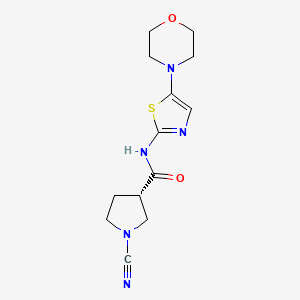

![3-(1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2473225.png)

![2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2473226.png)

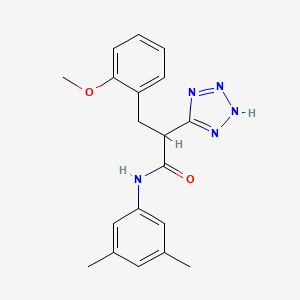

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4,4-diphenylbut-2-enenitrile](/img/structure/B2473228.png)

![1-[6-(thiophen-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2473230.png)

![Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2473242.png)